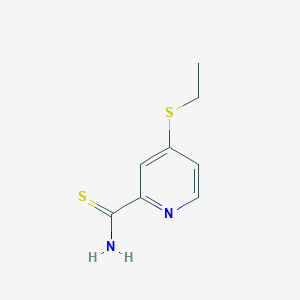
1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related Boc-protected compounds involves straightforward methodologies with high overall yields. For example, the facile synthesis of DOTA-Tris(t)Bu ester, a precursor chelating agent for lanthanide ions, exemplifies the synthesis of complex molecules from tert-butoxycarbonyl protected intermediates with a significant emphasis on cost efficiency and simplicity of the procedure (Li, Winnard, & Bhujwalla, 2009). Similarly, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid demonstrates the adaptability of tert-butoxycarbonyl protection in synthesizing stereochemically complex molecules (Bakonyi, Furegati, Kramer, La Vecchia, & Ossola, 2013).
Molecular Structure Analysis
The molecular structure of tert-butoxycarbonyl protected compounds is characterized by the presence of a tert-butoxycarbonyl group, which significantly influences their reactivity and physical properties. The crystal structure of tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate showcases the complex three-dimensional network formed by intermolecular hydrogen bonds, illustrating the structural complexity of Boc-protected compounds (Wang, Liu, Cao, & Wang, 2008).
Chemical Reactions and Properties
The chemical reactivity of 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid and its analogs is highlighted by their role in forming chelating agents and other complex molecules. These compounds can undergo various chemical reactions, including coupling with functional moieties or macromolecules, to enhance the specificity and efficiency of the molecules for targeted applications (Li, Winnard, & Bhujwalla, 2009).
Physical Properties Analysis
The physical properties of Boc-protected compounds, such as solubility, melting point, and crystallinity, are crucial for their application in synthesis. The synthesis and properties of ortho-linked polyamides based on a bis(ether-carboxylic acid) derived from 4-tert-butylcatechol reveal the influence of the tert-butoxycarbonyl group on the solubility and thermal stability of these compounds (Hsiao, Yang, & Chen, 2000).
Chemical Properties Analysis
The chemical properties of Boc-protected compounds, including acidity, basicity, and reactivity towards various reagents, are defined by the presence of the protective group. The reaction of dicarbonates with carboxylic acids catalyzed by weak Lewis acids showcases the versatility of Boc-protected compounds in synthesizing esters and anhydrides, highlighting their chemical stability and reactivity under different conditions (Bartoli, Bosco, Carlone, Dalpozzo, Marcantoni, Melchiorre, & Sambri, 2007).
Scientific Research Applications
Chemical Synthesis and Modification
1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid is utilized in chemical synthesis, particularly in the tert-butoxycarbonylation of acidic substrates like phenols, amine hydrochlorides, and carboxylic acids, facilitating the formation of amides, esters, and other derivatives without the need for bases. This process is crucial for modifying chemical structures for further research applications (Saito & Takahata, 2009).
Peptide Synthesis
The compound plays a significant role in peptide synthesis, especially in the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids. This involves the preparation of tert-butyloxycarbonyl amino acid 4-nitroanilides and their extension to corresponding dipeptide 4-nitroanilides, which is vital for studying peptide structures and functions (Schutkowski, Mrestani-Klaus, & Neubert, 2009).
Protective Group Chemistry
It is also used in the protection of amino groups in organic synthesis. The tert-butoxycarbonyl (Boc) group is a common protective group for amines in organic synthesis, allowing for selective reactions in the presence of other functional groups. This is crucial in the synthesis of complex organic molecules (Xue & Silverman, 2010).
Crystallography
In crystallography, the study of crystal structures involving N-tert-butoxycarbonyl-protected amino acids helps in understanding the conformation and interaction of molecules. This information is essential for designing molecules with desired properties and functions (Jankowska et al., 2002).
Mechanism of Action
- When needed, the Boc group can be removed using mild deprotection methods, such as oxalyl chloride in methanol .
- The mechanism involves silylation of the carbonyl oxygen, followed by elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to expose the free amine .
Mode of Action
Safety and Hazards
Future Directions
The Boc group is a commonly used protective group in organic synthesis . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . It is deprotected under acidic conditions commonly with trifluoroacetic acid . The development of new methods for the selective deprotection of the N-Boc group could be a future direction .
properties
IUPAC Name |
4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-13(10(15)16)6-8-14(9-7-13)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDALECUOKHQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623145 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
188792-67-8 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


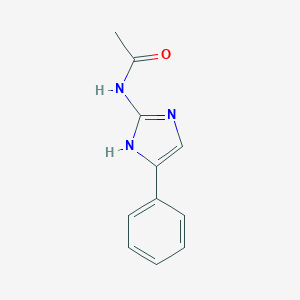
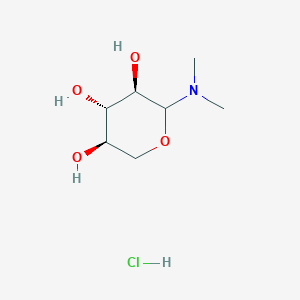
![4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B70115.png)
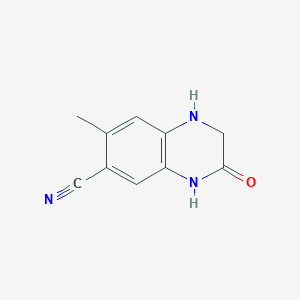



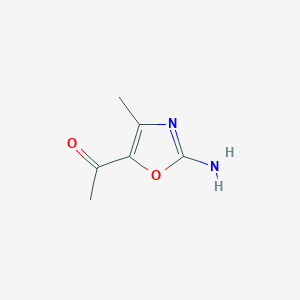
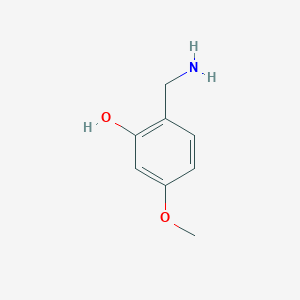

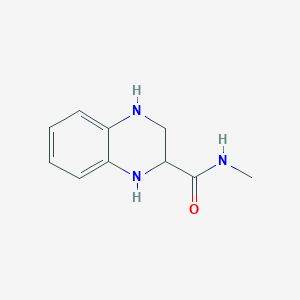
![2-([2-[(4-Chlorophenyl)sulfonyl]ethyl]thio)aniline](/img/structure/B70137.png)
